![molecular formula C21H18FN5O3 B3403270 6-fluoro-1-methyl-7-morpholino-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one CAS No. 1110984-66-1](/img/structure/B3403270.png)
6-fluoro-1-methyl-7-morpholino-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
Overview
Description
6-fluoro-1-methyl-7-morpholino-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C21H18FN5O3 and its molecular weight is 407.4. The purity is usually 95%.
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Biological Activity
6-Fluoro-1-methyl-7-morpholino-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a complex organic compound belonging to the quinoline family. Its structure includes a quinoline core with a fluorine atom, a morpholino group, and an oxadiazole moiety linked to a pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities.
The unique structural components of this compound contribute to its reactivity and biological activity:
- Fluorine Atom : Enhances electrophilicity and reactivity.
- Morpholino Group : Imparts solubility and potential interactions with biological targets.
- Oxadiazole and Pyridine Rings : Facilitate nucleophilic substitutions and hydrogen bonding.
Biological Activities
Research indicates that compounds similar to this compound exhibit significant biological activities. Potential activities include:
- Antitumor Activity : Some derivatives have shown efficacy against various cancer cell lines.
- Antimicrobial Properties : Compounds with similar structures have demonstrated antibacterial and antifungal effects.
- Inhibition of Signaling Pathways : The compound may interact with critical cellular pathways involved in cancer progression.
Case Studies
Several studies have explored the biological activity of related compounds:
- Antiproliferative Effects :
- Mechanisms of Action :
- Structure-Activity Relationship (SAR) :
Comparative Analysis of Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
1-Ethyl -6-fluoro -7-morpholino -3-(3-(pyridin -2-y)-1,2,4 -oxadiazol -5-y)quinolin -4(1H)-one | Similar core structure; different substituents | Antitumor activity |
BGT -226 | Quinoline-based; different substituents | Inhibits c-Met signaling |
PF -04217903 | Contains triazolo-pyrazine moiety | Potent c-Met inhibitor |
This table illustrates the diverse biological activities exhibited by structurally related compounds, emphasizing the potential of 6-fluoro-1-methyl-7-morpholino-3-(3-(pyridin-3-y)-1,2,4 oxadiazol -5 -yl)quinolin -4 (1H) -one as a versatile scaffold for medicinal applications.
Properties
IUPAC Name |
6-fluoro-1-methyl-7-morpholin-4-yl-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)quinolin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O3/c1-26-12-15(21-24-20(25-30-21)13-3-2-4-23-11-13)19(28)14-9-16(22)18(10-17(14)26)27-5-7-29-8-6-27/h2-4,9-12H,5-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEOXYMUCIFLKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)C4=NC(=NO4)C5=CN=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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